molecular formula C6H8 B1345639 2-Methyl-1-penten-3-yne CAS No. 926-55-6

2-Methyl-1-penten-3-yne

Cat. No.: B1345639
CAS No.: 926-55-6
M. Wt: 80.13 g/mol
InChI Key: KGIABMDFILVKGN-UHFFFAOYSA-N
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Description

Significance of Conjugated En-yne Systems in Modern Organic Chemistry

Conjugated systems, in general, are a cornerstone of modern organic chemistry due to their delocalized π-electron systems, which confer unique electronic and spectroscopic properties. Conjugated enynes, a specific class of these molecules, are significant for several reasons:

Enhanced Stability : The conjugation of the double and triple bonds leads to a thermodynamically more stable system compared to their non-conjugated counterparts. ualberta.ca This stability influences their reactivity and the energetics of reactions in which they participate.

Versatile Reactivity : The presence of two distinct unsaturated functionalities (alkene and alkyne) in proximity allows for a wide range of chemical transformations. cymitquimica.com These include various addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. ontosight.aiacs.org

Building Blocks in Synthesis : Conjugated enynes serve as valuable building blocks in the synthesis of more complex molecules. A key reaction is enyne metathesis, a powerful bond-reorganization process catalyzed by transition metals like ruthenium, which leads to the formation of 1,3-dienes. organic-chemistry.org This methodology has been widely applied in the synthesis of natural products and other complex organic architectures.

Unique Electronic and Spectroscopic Properties : The extended π-system in conjugated enynes gives rise to characteristic spectroscopic signatures, which are useful for their identification and for studying their electronic structure.

The simplest conjugated enyne is vinylacetylene. wikipedia.org The unique arrangement of alternating multiple and single bonds in conjugated enynes, such as in (2Z)-hex-2-en-4-yne, is what defines their conjugated nature. ualberta.ca This contrasts with non-conjugated systems where the multiple bonds are separated by more than one single bond, as seen in (2E)-hept-2-en-5-yne. ualberta.ca

Overview of Research Trajectories for 2-Methyl-1-penten-3-yne

Research involving this compound has primarily focused on its synthesis and its utility as a reactive intermediate in organic synthesis. Due to its conjugated enyne framework, it is a valuable substrate for investigating various chemical transformations.

One notable synthetic route to this compound involves the reaction of 3-pentyn-2-ol (B1207746) with methyllithium (B1224462). This process typically involves the in situ preparation of the highly reactive methyllithium, followed by its addition to the starting alcohol, leading to the desired product through a nucleophilic substitution pathway.

The reactivity of this compound is a central theme in its research applications. Its ability to participate in various organic reactions makes it a useful tool for chemists to construct more complex molecular frameworks. ontosight.ai For instance, derivatives of this compound have been explored for their potential in medicinal chemistry. ontosight.ai

Below is a table summarizing some of the key physical and chemical properties of this compound:

PropertyValue
Molecular Formula C₆H₈ cymitquimica.comontosight.aiechemi.comguidechem.comstenutz.eu
Molecular Weight 80.1277 g/mol guidechem.com
CAS Number 926-55-6 echemi.comchemsrc.comchemicalbook.com
Boiling Point 84.8°C at 760 mmHg echemi.com
Density 0.757 g/cm³ echemi.com
Refractive Index 1.431 echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpent-1-en-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8/c1-4-5-6(2)3/h2H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIABMDFILVKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239063
Record name 1-Penten-3-yne, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926-55-6
Record name 1-Penten-3-yne, 2-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Penten-3-yne, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpent-1-en-3-yne
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Synthetic Methodologies for 2 Methyl 1 Penten 3 Yne and Its Structural Analogs

Elimination Reactions in the Preparation of 2-Methyl-1-penten-3-yne

Elimination reactions are a foundational strategy for introducing unsaturation into molecules, particularly for the formation of alkynes. This approach typically involves the removal of atoms or groups from adjacent carbon atoms to form a pi bond.

The preparation of alkynes can be achieved through a double dehydrohalogenation of a vicinal dihalide, which is an alkane bearing halogen atoms on adjacent carbons. libretexts.orglibretexts.org This process involves two sequential E2 (bimolecular elimination) reactions. libretexts.org For the synthesis of this compound, a suitable precursor would be a vicinal dihalide such as 3,4-dibromo-2-methylpentane.

The reaction proceeds by the addition of a strong base, which abstracts a proton from a carbon atom, while simultaneously, a halide ion from the adjacent carbon departs. This first elimination step results in the formation of a vinylic halide intermediate. A second elimination reaction then generates the alkyne. libretexts.org

Vinylic halides, compounds where a halogen is attached to a double-bonded carbon, serve as key intermediates in the double dehydrohalogenation of vicinal dihalides. libretexts.org They can also be used as the direct starting material for synthesizing alkynes. libretexts.org In the context of this compound synthesis, an intermediate such as 3-bromo-2-methyl-1-pentene could be subjected to a strong base to induce the second elimination, thereby forming the triple bond of the target en-yne. The low reactivity of vinylic halides compared to alkyl halides necessitates the use of very strong bases to facilitate the reaction.

The success of dehydrohalogenation reactions for alkyne synthesis hinges on the use of a sufficiently strong base. Sodium amide (NaNH₂), typically used in liquid ammonia (B1221849) (NH₃) as a solvent, is a common and effective reagent for this purpose. libretexts.orgwikipedia.org Its high basicity (the pKa of its conjugate acid, ammonia, is about 38) allows it to readily abstract protons from the alkyl and vinylic halide precursors. masterorganicchemistry.com

When synthesizing a terminal alkyne, three equivalents of sodium amide are often necessary. Two equivalents are required for the two dehydrohalogenation steps, and a third is needed to deprotonate the weakly acidic terminal alkyne product, which forms a sodium acetylide salt. A subsequent workup with a weak acid (like water or ammonium (B1175870) chloride) is required to reprotonate the acetylide and yield the final neutral alkyne. wikipedia.org

Table 1: Elimination Reaction Summary

Reaction Type Starting Material (Example) Reagent Intermediate/Product
Double Dehydrohalogenation Vicinal Dihalide (e.g., 3,4-Dibromo-2-methylpentane) 2-3 equiv. NaNH₂ in NH₃ This compound

Catalytic Approaches to this compound Synthesis

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon bonds, including those found in en-yne structures. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are highly effective for synthesizing substituted alkynes. organic-chemistry.org This methodology can be adapted to form this compound. A plausible synthetic route would involve the coupling of a terminal alkyne with a vinylic or alkyl halide.

For instance, the coupling of propyne (B1212725) (a terminal alkyne) with 2-bromopropene (B1265445) (a vinylic halide) in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a copper(I) co-catalyst could yield this compound. The reaction mechanism generally involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination with the halide partner to form the new carbon-carbon bond. organic-chemistry.org These reactions are valued for their high efficiency and tolerance of various functional groups. organic-chemistry.org

Table 2: Catalytic Coupling Reaction Example

Alkyne Substrate Halide Substrate Catalyst System Product

Photochemical Generation of this compound and Related En-ynes

Photochemical reactions utilize light energy to induce chemical transformations. While less common for the direct synthesis of simple en-ynes compared to elimination or coupling reactions, photochemical methods can generate complex molecular architectures containing the en-yne motif. For example, novel photochemical cyclizations of enones have been reported, demonstrating the potential of light-induced reactions in the chemistry of unsaturated systems. Although specific literature detailing the photochemical generation of this compound is not prominent, general principles suggest that photoinduced elimination or rearrangement reactions could potentially be designed to form such structures from suitable precursors.

Industrial Production Considerations for this compound Precursors

The synthesis of this compound can be achieved through the reaction of two primary precursors: methyllithium (B1224462) and 3-Pentyn-2-ol (B1207746). The industrial-scale availability and synthesis of these precursors are critical for the viable production of the final compound.

Methyllithium (CH₃Li):

Methyllithium is a fundamental organolithium reagent widely used in organic synthesis. Its industrial production is a well-established process. The primary method for synthesizing methyllithium involves the reaction of a methyl halide with lithium metal. nbinno.comwikipedia.org Commercially, methyl chloride is often the preferred halide for producing "halide-free" methyllithium. wikipedia.org This is because the byproduct, lithium chloride, is poorly soluble in the ethereal solvents (like diethyl ether or tetrahydrofuran) used for the reaction and precipitates out, allowing for its removal by filtration. nbinno.comwikipedia.org

The direct synthesis reaction is as follows:

2 Li + CH₃X → CH₃Li + LiX (where X = Cl, Br) wikipedia.org

The reaction is highly exothermic and requires careful temperature control and an inert, anhydrous atmosphere to prevent side reactions and ensure safety. nbinno.com Industrial processes may utilize aromatic solvents in combination with ethers like 2-Methyltetrahydrofuran (MeTHF) to enhance the stability of the resulting methyllithium solution. google.com

Key Industrial Production Parameters for Methyllithium:

ParameterDescriptionIndustrial Relevance
Reactants Lithium metal and a methyl halide (typically methyl chloride or methyl bromide). nbinno.comwikipedia.orgChoice of halide affects the purity of the final product.
Solvent Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). nbinno.com Aromatic solvents with MeTHF can also be used. google.comSolvent choice influences reaction rate, product stability, and byproduct solubility.
Atmosphere Anhydrous and inert (e.g., nitrogen or argon). nbinno.comPrevents decomposition of the highly reactive organolithium compound.
Temperature Typically low temperatures are maintained to control the exothermic reaction.Crucial for safety and to minimize side product formation.
Purification Filtration to remove precipitated lithium halides. wikipedia.orgEssential for obtaining high-purity methyllithium for subsequent reactions.

3-Pentyn-2-ol (CH₃C≡CCH(OH)CH₃):

3-Pentyn-2-ol is a secondary alcohol containing an internal alkyne. While detailed industrial synthesis processes are less commonly published, it is a commercially available reagent from various chemical suppliers. This availability suggests that established manufacturing processes exist. The synthesis would likely involve the reaction of an appropriate organometallic reagent with an aldehyde or ketone.

Advancements in Regioselective and Stereoselective Synthesis of this compound

The synthesis of substituted enynes like this compound and its structural analogs presents challenges in controlling the precise arrangement of atoms, known as regioselectivity and stereoselectivity. Recent advancements in catalysis have provided powerful tools to address these challenges, enabling the synthesis of specific isomers of these compounds.

Regioselective Synthesis:

Regioselectivity in the context of enyne synthesis refers to the control over which atoms the new bonds are formed with. For a compound like this compound, this is crucial for ensuring the correct connectivity of the methyl group on the double bond and the position of the double and triple bonds.

Several transition metal-catalyzed cross-coupling reactions have been developed for the regioselective synthesis of enynes. These methods often involve the reaction of an organometallic reagent with an appropriate electrophile.

Iron-Catalyzed Suzuki-Miyaura Coupling: This method has been shown to be effective for the regio- and stereoselective synthesis of 1,4-enynes. It involves the cross-coupling of propargyl electrophiles with lithium alkenylborates in the presence of an iron catalyst. This reaction proceeds with high SN2-type regioselectivity. rsc.org

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have been utilized for the synthesis of 1,4-enynes through the cross-coupling of allylic alcohols with alkynylzinc reagents. This method demonstrates high regioselectivity, particularly with aryl-substituted allylic alcohols. rsc.org

Copper-Catalyzed Hydroboration: A copper-catalyzed method for the cis-hydroboration of 1,3-enynes allows for the regioselective installation of a boron moiety on the internal carbon of the alkyne. This borylated intermediate can then be further functionalized. nih.gov

Stereoselective Synthesis:

Stereoselectivity is concerned with controlling the three-dimensional arrangement of atoms. For enynes, this often relates to the geometry of the double bond (E/Z isomerism).

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the stereoselective synthesis of enynes. For instance, the sequential palladium-catalyzed coupling of E-β-chloro-α-iodo-α,β-unsaturated esters can produce single-isomer tetrasubstituted olefins. organic-chemistry.org

Rhodium-Catalyzed Dimerization: Rhodium catalysts can facilitate the chemo- and regioselective cross-dimerization of terminal arylacetylenes with terminal propargylic alcohols or amides, leading to functionalized enynes. organic-chemistry.org

Nickel-Catalyzed Alkylalkynylation: A nickel-catalyzed intermolecular cross-alkylalkynylation of terminal alkynes has been developed for the Z-selective synthesis of 1,3-enynes. acs.org

Summary of Advanced Synthetic Methods for Enynes:

Catalytic SystemReaction TypeSelectivity ControlApplication
IronSuzuki-Miyaura CouplingHigh Regio- and Stereoselectivity rsc.orgSynthesis of 1,4-enynes
NickelCross-CouplingHigh Regioselectivity rsc.orgSynthesis of 1,4-enynes from allylic alcohols
NickelCross-AlkylalkynylationZ-Stereoselectivity acs.orgSynthesis of 1,3-enynes
CopperHydroborationHigh Regio- and Stereoselectivity nih.govSynthesis of 2-boryl-1,3-dienes as enyne precursors
PalladiumCross-CouplingStereoselective formation of (E)-isomers organic-chemistry.orgSynthesis of substituted (E)-2-alkene-4-ynecarboxylic esters
RhodiumCross-DimerizationChemo- and Regioselective organic-chemistry.orgSynthesis of functionalized enynes

These advanced catalytic methods provide a versatile toolbox for the precise synthesis of this compound and a wide array of its structural analogs, opening avenues for their application in various fields of chemical research and development.

Advanced Reaction Chemistry of 2 Methyl 1 Penten 3 Yne

Reactivity Profile Attributed to the Conjugated En-yne Moiety in 2-Methyl-1-penten-3-yne

The conjugated en-yne system of this compound, characterized by the presence of both a double and a triple bond in conjugation, confers a unique reactivity profile upon the molecule. This arrangement of pi systems allows for a variety of chemical transformations, making it a versatile substrate in organic synthesis.

Electrophilic Addition Reactions of this compound

Electrophilic addition reactions to this compound can proceed at either the double or the triple bond, with the regioselectivity and chemoselectivity being dependent on the nature of the electrophile and the reaction conditions. In the case of the addition of hydrogen halides (HX), the reaction is initiated by the attack of the pi electrons on the electrophilic hydrogen. libretexts.orglibretexts.org The subsequent carbocation intermediate can be stabilized by resonance, with the positive charge being delocalized over the conjugated system.

The addition of an electrophile to the double bond would lead to a tertiary carbocation, which is relatively stable. Attack at the triple bond would result in a vinylic carbocation. The stability of the carbocation intermediate plays a crucial role in determining the major product. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has the greater number of hydrogen atoms. chemguide.co.uk

ReagentProduct(s)Conditions
HBr4-Bromo-4-methyl-2-pentyne and other isomersPolar solvent
HCl4-Chloro-4-methyl-2-pentyne and other isomersPolar solvent

Hydrogenation Studies on this compound: Selective and Complete Reductions

The hydrogenation of this compound can be controlled to achieve either selective or complete reduction of the unsaturated bonds. This is a critical process for the synthesis of various organic compounds. ethz.ch

Selective Reduction: Selective hydrogenation of the alkyne moiety to an alkene can be achieved using specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) or a Pd/ZnO catalyst. rsc.org These catalysts are designed to be less reactive, preventing the further reduction of the newly formed alkene. The hydrogenation of 2-methyl-3-butyn-2-ol, a structurally similar compound, has been studied extensively, providing insights into the selective reduction of such en-yne systems. rsc.orgresearchgate.netmdpi.com

Complete Reduction: Complete hydrogenation of both the double and triple bonds to yield 2-methylpentane (B89812) can be accomplished using more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. ethz.ch This process typically requires higher pressures and temperatures compared to selective hydrogenation.

CatalystProductReaction Type
Lindlar's Catalyst2-Methyl-1,3-pentadiene (B74102)Selective Hydrogenation
Pd/C, H22-MethylpentaneComplete Hydrogenation

Oxidation and Reduction Pathways of this compound

The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. Vigorous oxidation, such as with potassium permanganate (B83412) or ozone followed by oxidative workup, would likely cleave both the double and triple bonds, leading to the formation of carboxylic acids and ketones. For instance, vigorous oxidation of 3-methyl-1-butyne (B31179) results in complete combustion to carbon dioxide and water. quora.com

Controlled oxidation, on the other hand, could potentially lead to the formation of epoxides at the double bond or other functionalized products.

Reduction of this compound, beyond hydrogenation, can be achieved using various reducing agents. For example, dissolving metal reductions (e.g., sodium in liquid ammonia) are known to reduce alkynes to trans-alkenes. The presence of the conjugated double bond in this compound would influence the outcome of such reductions.

Intermolecular Protonation Mechanisms in Reactions Involving this compound Analogs

Intermolecular protonation is a key step in many reactions involving en-ynes. In gold-catalyzed intermolecular alkyne hydrofunctionalizations, for instance, the reaction mechanism involves the coordination of the gold catalyst to the alkyne, followed by nucleophilic attack and subsequent protonation. researchgate.net The proton source can be the nucleophile itself or an external acid. The regioselectivity of the addition is influenced by the electronic and steric properties of the en-yne and the nucleophile. researchgate.net While specific studies on this compound might be limited, the general principles of these mechanisms are applicable.

Cycloaddition Reactions Involving this compound

Diels-Alder [4+2] Cycloadditions with this compound as Dienophile or Diene Component

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile (an alkene or alkyne). wikipedia.orgmasterorganicchemistry.com

This compound as a Dienophile: The carbon-carbon double bond in this compound can act as a dienophile in a Diels-Alder reaction. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.org The conjugated alkyne group can influence the electronic properties of the double bond. The stereochemistry of the substituents on the dienophile is retained in the product. masterorganicchemistry.com

This compound as a Diene Component: While less common, it is conceivable that under certain conditions, the en-yne system could participate as the four-pi electron component in a Diels-Alder type reaction, although this would require the molecule to adopt a suitable conformation. The reactivity of the diene is generally increased by electron-donating groups. libretexts.org A related compound, 2-methylbut-1-en-3-yne, has been shown to undergo photocycloaddition reactions with cyclohexenones. researchgate.net

Role of this compoundReactant PartnerProduct Type
DienophileConjugated Diene (e.g., 1,3-Butadiene)Substituted Cyclohexene (B86901) derivative
DieneDienophile (e.g., Maleic Anhydride)Cycloadduct

[3+2] Dipolar Cycloadditions with this compound

The [3+2] dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. nih.govwikipedia.org In the case of this compound, both the carbon-carbon double bond (alkene) and the carbon-carbon triple bond (alkyne) can serve as the dipolarophile component. The reaction's course is influenced by the nature of the 1,3-dipole, the reaction conditions, and the electronic and steric properties of the en-yne system.

The regioselectivity of the cycloaddition—whether the dipole adds across the double or triple bond—is a key consideration. Generally, electron-withdrawing groups on the dipolarophile enhance its reactivity. The relative reactivity of the alkene versus the alkyne moiety in this compound towards a given 1,3-dipole, such as an azide, nitrone, or nitrile oxide, would determine the primary cycloadduct. wikipedia.org For instance, cycloadditions with nitrones have been explored with various dipolarophiles, leading to isoxazolidine (B1194047) derivatives. mdpi.com Theoretical studies often predict the most likely regioisomeric and stereoisomeric outcomes based on frontier molecular orbital (FMO) theory, steric hindrance, and stereoelectronic effects. wikipedia.org

While specific experimental examples of [3+2] cycloadditions with this compound are not extensively documented in readily available literature, the principles governing these reactions are well-established. The reaction with a dipole like an azomethine ylide could potentially yield pyrrolidine (B122466) derivatives, valuable scaffolds in medicinal chemistry. mdpi.com The presence of the methyl group on the double bond in this compound would be expected to exert a significant steric and electronic influence on the approach of the 1,3-dipole, thereby directing the regioselectivity of the addition.

Theoretical Investigations of Cycloaddition Reaction Pathways for En-yne Systems

Theoretical and computational chemistry provides invaluable insights into the mechanisms and selectivities of cycloaddition reactions involving en-yne systems. mdpi.com Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) are prominent computational methods used to analyze these reaction pathways. nih.gov Such studies elucidate the electronic structure of reactants, transition states, and products, helping to predict reaction feasibility, mechanisms (concerted vs. stepwise), and selectivity (regio-, stereo-, and diastereoselectivity). nih.govdntb.gov.ua

For en-yne systems, theoretical studies can compare the activation barriers for cycloaddition at the alkene versus the alkyne. These calculations help rationalize experimentally observed selectivities or predict outcomes for unknown reactions. For example, MEDT has been used to investigate the [3+2] cycloaddition between nitrones and alkynes, confirming a one-step asynchronous process and explaining the diastereoselectivity. nih.gov

Key factors analyzed in these theoretical models include:

Frontier Molecular Orbital (FMO) Theory: The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction's facility. The relative energies of the HOMO and LUMO of the en-yne and the 1,3-dipole determine the reaction type (e.g., Type I, II, or III) and influence regioselectivity. wikipedia.org

Activation Energy Barriers: Calculations of the energy profiles for different reaction pathways allow for the identification of the most kinetically favorable product.

Bonding Evolution Theory (BET): This analysis provides a detailed picture of the bond formation process along the reaction coordinate, clarifying whether the mechanism is concerted or involves discrete steps. nih.gov

These theoretical approaches are crucial for understanding the complex reactivity of multifunctional molecules like this compound and for designing new synthetic strategies.

Polymerization and Oligomerization Studies of this compound

The conjugated en-yne structure of this compound makes it a potential monomer for polymerization and oligomerization, leading to materials with interesting electronic and optical properties. oup.com While specific studies on the polymerization of this compound are limited, research on structurally related monomers provides insight into its potential behavior.

For example, the polymerization of the related conjugated diene, (E)-2-Methyl-1,3-pentadiene, has been achieved using neodymium-based catalysts to produce stereoregular cis-1,4 polymers. researchgate.net Similarly, metallocene catalysts are used for the homo- and co-polymerization of other α-olefins like 4-methyl-1-pentene. mdpi.com These catalyst systems could potentially be adapted for the polymerization of this compound, likely proceeding through either the vinyl or the acetylenic group, or both, leading to complex polymer architectures.

Oligomerization, the formation of short-chain polymers, is another important reaction pathway for en-ynes. The synthesis of oligoenynes and oligomeric conjugated diacetylenes has been accomplished through methods like Pd/Cu-catalyzed Sonogashira-style reactions. researchgate.net These reactions create extended π-conjugated systems. The table below summarizes catalyst systems used for the polymerization of monomers structurally related to this compound.

MonomerCatalyst SystemPolymer Structure
(E)-2-Methyl-1,3-pentadieneAlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃98–99% 1,4-cis-structure
(E)-2-Methyl-1,3-pentadieneTiCl₄-AlR₃Crystalline 1,4-cis polymer
4-Methyl-1-penteneIsospecific metallocene catalystIsotactic polymer

This table presents data for monomers structurally analogous to this compound to illustrate potential polymerization pathways.

The radical polymerization of related monomers has also been investigated, with factors such as solvent nature, temperature, and initiator concentration influencing the reaction kinetics and polymer yield. researchcommons.org

Catalytic Transformations of this compound

Transition Metal Catalysis in this compound Functionalization

Transition metal catalysis offers a powerful toolkit for the selective functionalization of unsaturated molecules like this compound. The presence of both a double and a triple bond, as well as allylic and propargylic C-H bonds, provides multiple sites for catalytic transformations. mdpi.com

Common transition metal-catalyzed reactions applicable to en-ynes include:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Sonogashira coupling, are standard methods for forming C-C bonds with alkynes. acs.org The terminal alkyne portion of a derivative of this compound could readily participate in such couplings.

C-H Functionalization: Catalysts based on rhodium, ruthenium, or palladium can activate C(sp²)-H or C(sp³)-H bonds, enabling the direct installation of new functional groups without pre-functionalization of the substrate. rsc.orgrsc.org For this compound, the methyl groups are potential sites for C(sp³)-H activation.

Hydrometallation: The addition of a metal-hydride bond across the alkyne or alkene can generate organometallic intermediates that can be trapped by various electrophiles, leading to diverse functionalized products.

Cycloisomerization: Rhodium catalysts can mediate the cycloisomerization of enynes to form cyclic dienes, a process that proceeds through a rhodium vinylidene intermediate. organic-chemistry.org

Functionalization with Organoboron Reagents: Transition metals catalyze the insertion of alkynes into organoboron reagents, providing access to stereodefined multifunctional olefins. acs.org

The selectivity of these reactions (alkene vs. alkyne reactivity) is a central challenge and can often be controlled by the choice of metal, ligands, and reaction conditions.

Dimerization and Multimerization Reactions of this compound and Related En-ynes

The dimerization and multimerization of alkynes and en-ynes are efficient methods for constructing larger, more complex conjugated molecules. researchgate.net Transition metal catalysts, particularly those based on late 3d metals like iron and cobalt, are effective for the chemo-, regio-, and stereoselective dimerization of alkynes to produce 1,3-enynes. nih.gov

The dimerization of a terminal alkyne can lead to several isomers (e.g., head-to-head vs. head-to-tail). The catalyst's role is crucial in controlling this selectivity and in preventing further oligomerization. nih.gov For an en-yne like this compound, dimerization could occur through its alkyne moiety, potentially coupling with another molecule to form a conjugated tetraene-diyne system.

Mechanisms for these dimerization reactions often involve:

Oxidative Coupling: Formation of a metallacyclopentadiene intermediate followed by reductive elimination.

Hydrometallation-Reductive Elimination: Addition of a metal hydride across one alkyne followed by coupling with a second alkyne. nih.gov

Metal Acetylide-Vinylidene Pathway: Intramolecular coupling of vinylidene and acetylide ligands on the metal center. nih.gov

Ruthenium catalysts have been shown to catalyze the cross-dimerization of 1,3-enynes with 1,3-dienes to yield 1,3,5,7-octatetraene (B1254726) derivatives. rsc.org This highlights the potential for this compound to act as a building block in the synthesis of complex polyenes.

The table below shows examples of catalysts used in the dimerization of alkynes to form enynes.

CatalystAlkyne SubstrateProduct TypeSelectivity
RhCl(PPh₃)₃2-Methylbut-3-yn-2-ol(E)-head-to-head enyneHigh
Iron-based catalystsTerminal alkynes1,3-enynesHigh chemo- and regioselectivity
Cobalt-based catalystsTerminal alkynes1,3-enynesControllable selectivity

This table showcases catalyst systems and outcomes for alkyne dimerization, which is a key reaction for synthesizing and further reacting en-yne compounds.

Spectroscopic and Computational Elucidation of 2 Methyl 1 Penten 3 Yne

Gas-Phase Ion Energetics and Photodissociation Spectroscopy of 2-Methyl-1-penten-3-yne Radical Cations

The study of gas-phase ion energetics provides crucial data on the intrinsic properties of molecules, free from solvent interference. colorado.edu Research on the this compound radical cation (C6H8•+) has utilized photodissociation spectroscopy to explore its electronic transitions and fragmentation pathways. acs.org This technique involves irradiating trapped, mass-selected ions with photons and analyzing the resulting fragment ions.

In these experiments, the radical cation is generated and isolated, and its photodissociation spectrum is recorded, revealing information about the energy and probability of electronic absorptions. The analysis of the fragmentation patterns as a function of photon wavelength helps to map out the potential energy surfaces of the excited states and understand the dissociation dynamics. This provides fundamental thermochemical data, such as bond dissociation energies within the radical cation.

Electron-Scattering Cross-Section Analyses of En-yne Molecules (e.g., 2-Methyl-1-buten-3-yne)

Electron-scattering experiments are instrumental in probing the electronic structure of molecules. While direct data for this compound is sparse, studies on analogous en-yne molecules, such as 2-methyl-1-buten-3-yne (C5H6), offer valuable comparative insights. For 2-methyl-1-buten-3-yne, the absolute grand-total electron-scattering cross-section (TCS) has been measured for impact energies ranging from 0.6 to 300 eV. researchgate.net

The TCS energy dependence for the electron collision with 2-methyl-1-buten-3-yne shows two significant enhancements with a deep minimum located near 1.8 eV. researchgate.net Further features in the TCS curve are observed, including a change in slope around 1 eV and a distinct hump between 2 and 5 eV. researchgate.net These features are critical for understanding the interaction of low-energy electrons with the molecule. researchgate.net For energies above 40 eV, the sum of calculated elastic and ionization cross-sections aligns well with the experimental TCS. researchgate.net

Characterization of Resonant States and Electron Collision Dynamics

The distinct features observed in the total cross-section (TCS) curves for en-yne molecules are attributed to the formation of resonant states, which are short-lived negative ions. researchgate.net In the case of 2-methyl-1-buten-3-yne, these resonances are linked to the capture of the incident electron into one of the molecule's unoccupied π* molecular orbitals. researchgate.netaps.org The study of these transient negative ions is crucial for understanding electron-driven chemical processes.

The collision dynamics can be dominated by these resonant processes, which are highly efficient pathways for transferring energy from the electron to the nuclear motion of the molecule. osti.gov The analysis of these resonant states helps to characterize the temporary negative ion states and provides a deeper understanding of the dissociation dynamics and the fundamental electron-molecule interaction. osti.gov

Below is a table summarizing the features observed in the experimental Total Cross Section (TCS) for the related molecule, 2-methyl-1-buten-3-yne.

FeatureApproximate Energy Range (eV)Attributed Cause
Change in slope~1.0 eVFormation of short-lived negative ions (resonant states)
Deep Minimum~1.8 eVRamsauer-Townsend-like effect
Distinct Hump2.0 - 5.0 eVFormation of short-lived negative ions (resonant states)
Two Prominent EnhancementsSeparated by the 1.8 eV minimumResonant processes

Data derived from studies on 2-methyl-1-buten-3-yne. researchgate.net

Quantum Chemical Calculations on this compound

Quantum chemical calculations have become an indispensable tool for complementing experimental findings in chemistry. wavefun.com These computational methods provide detailed information about molecular properties that can be difficult to obtain through experiments alone. wavefun.com

Ab Initio and Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate molecular properties from first principles. These calculations can predict equilibrium geometries, reaction energetics, and other important chemical quantities with a useful degree of accuracy. wavefun.comresearchgate.net For this compound, these methods can be employed to calculate its optimized molecular structure, bond lengths, and bond angles. Furthermore, they can be used to explore the molecule's reactivity by calculating properties such as ionization potential and electron affinity, providing a theoretical framework for understanding its chemical behavior.

Molecular Orbital and Electronic Structure Analysis of the Conjugated System

The π electrons in this compound occupy the bonding molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier orbitals. libretexts.org The energy difference between the HOMO and LUMO is a critical parameter, as it relates to the electronic absorption properties of the molecule and its reactivity in chemical reactions. libretexts.org Reactions are often conceptualized as interactions between the HOMO of one molecule and the LUMO of another. organicchemistrytutor.com

Potential Energy Surface Mapping for this compound Reaction Mechanisms

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecular system as a function of its geometry. By calculating the energy for a range of atomic arrangements, a "map" of the reaction landscape can be created. This map is essential for understanding reaction mechanisms.

For this compound, a PES can be calculated for specific reactions, such as addition or isomerization. The surface would reveal the lowest energy pathways from reactants to products, identifying transition state structures and calculating activation energy barriers. rsc.org This information provides a detailed, step-by-step view of the reaction mechanism, explaining how bonds are broken and formed and predicting the feasibility and outcome of chemical transformations. rsc.org

Microwave Spectroscopy and Rotational Constants for this compound and Related En-yne Systems

Microwave spectroscopy is a powerful technique for determining the precise molecular structure of gas-phase molecules. It measures the transitions between quantized rotational energy levels, which are dependent on the molecule's moments of inertia. From these moments of inertia, a set of rotational constants (A, B, and C) can be derived, providing highly accurate information about bond lengths and angles.

A review of the scientific literature indicates that, to date, no dedicated microwave spectroscopy studies have been published specifically for this compound. Consequently, experimentally determined rotational constants for this molecule are not available. However, the study of structurally similar en-yne systems provides valuable insight into the expected spectroscopic behavior and molecular properties of this compound.

Detailed Research Findings on Related En-yne Systems

To understand the rotational spectroscopy of this compound, it is instructive to examine data from related, less complex en-yne molecules that have been characterized. Vinylacetylene (but-1-en-3-yne) and vinyldiacetylene (hex-1-en-3,5-diyne) are two such examples.

In a study utilizing Fourier transform microwave spectroscopy, the rotational spectra of vinyldiacetylene and vinyltriacetylene were observed for the first time. uni-koeln.denih.govresearchgate.netaip.org The measurements yielded precise sets of rotational constants that were found to be in excellent agreement with theoretical values obtained from quantum chemical calculations. uni-koeln.denih.govresearchgate.net For vinyldiacetylene, the experimental rotational constants were determined with high precision, demonstrating the utility of this technique for characterizing the structure of linear and near-linear molecules. uni-koeln.de

Similarly, the millimeter-wave spectrum of vinylacetylene has been investigated to provide a comprehensive set of rotational and centrifugal distortion constants. aanda.orgaanda.org These studies are often motivated by the relevance of such molecules in astrophysics, where rotational spectroscopy is a key tool for their detection in the interstellar medium. aanda.org

The table below presents the experimentally determined rotational constants for vinylacetylene and vinyldiacetylene. These values offer a reference point for the potential rotational constants of this compound.

CompoundA (MHz)B (MHz)C (MHz)
Vinylacetylene10389.54617.53195.8
Vinyldiacetylene4948.11357.61066.9

Computational Elucidation of Rotational Constants

In the absence of experimental data, computational chemistry provides a reliable means of predicting the rotational constants of molecules like this compound. Quantum chemical calculations, such as those based on density functional theory (DFT) or ab initio methods, can be used to determine the equilibrium geometry of a molecule. From this optimized geometry, the moments of inertia and, subsequently, the rotational constants can be calculated.

Modern computational methods have been shown to predict rotational constants with a high degree of accuracy, often within a few percent of experimental values. nih.gov For instance, the rotational constants for vinyldiacetylene calculated at the B3LYP/cc-pVTZ level of theory showed very good agreement with the experimentally determined values. uni-koeln.denih.govresearchgate.net This demonstrates the predictive power of computational chemistry in the field of rotational spectroscopy.

Applications of 2 Methyl 1 Penten 3 Yne in Advanced Organic Synthesis and Materials Science

2-Methyl-1-penten-3-yne as a Pivotal Building Block in Complex Organic Molecule Synthesis

The reactivity of the enyne moiety is central to the utility of this compound in the synthesis of complex molecules. The conjugated system of a double bond and a triple bond allows for a variety of chemical transformations, including cycloadditions, metathesis, and other coupling reactions, making it a versatile precursor for more intricate chemical structures. researchgate.netnih.govrsc.org

While specific industrial production of specialty chemicals using this compound is not widely reported, its structural similarity to other valuable chemical intermediates suggests its potential in this area. For instance, the related compound 2-methyl-1,3-pentadiene (B74102) is a known intermediate in the synthesis of cyclohexene (B86901) derivative perfume molecules, such as ligustral, which is valued for its green and grassy fragrance. google.com The enyne functionality of this compound could theoretically be transformed into a diene, opening pathways to similar fragrance compounds.

The general class of conjugated enynes is valuable in organic synthesis as they are precursors to highly substituted aromatic rings and other complex molecules of interest in materials research. nih.gov Transition metal-catalyzed reactions, such as palladium-catalyzed couplings, are powerful methods for preparing and functionalizing 1,3-enynes, highlighting their role as key intermediates in constructing complex molecular frameworks. researchgate.netrsc.orgnih.gov

The direct application of this compound as an intermediate in the synthesis of specific pharmaceuticals or agrochemicals is not prominently featured in scientific literature. However, the broader class of alkyne and enyne derivatives is of significant importance in these industries. Alkynes are recognized as crucial intermediates in the preparation of various agrochemicals, including herbicides, fungicides, and insecticides. nih.govresearchgate.net The introduction of an alkyne group can modulate the biological activity of a molecule.

Similarly, in pharmaceutical synthesis, enyne motifs are found in biologically active natural products and serve as important intermediates. researchgate.netnih.gov The reactivity of the enyne system allows for its conversion into various heterocyclic and carbocyclic structures that form the core of many pharmaceutical compounds. researchgate.net Given these established roles for enynes, this compound represents a potential, though currently underexploited, building block for the synthesis of novel bioactive molecules.

Integration of this compound into Advanced Materials Development

The unsaturated nature of this compound makes it a candidate for the development of new polymers and advanced materials. The presence of both an alkene and an alkyne group offers multiple sites for polymerization and functionalization.

Enyne monomers are utilized in various polymerization techniques, notably in metathesis-based cascade polymerizations. acs.orgnih.govresearchgate.net These reactions can produce polymers with unique structures and properties, including degradable polymers. nih.govresearchgate.net While research has focused on more complex enyne monomers, the fundamental reactivity of the enyne group in this compound suggests its potential as a monomer or co-monomer in such polymerization reactions.

For example, enyne metathesis is a powerful tool for creating 1,3-dienes, which are themselves important monomers for polymerization. acs.org The polymerization of a related compound, 4-methyl-1-pentene, leads to poly(4-methyl-1-pentene) (PMP), a high-performance thermoplastic with applications in medical devices and gas-permeable membranes. mdpi.commdpi.com Although structurally different, this highlights the utility of pentene derivatives in creating valuable polymers. The incorporation of the rigid alkyne unit from this compound into a polymer backbone could lead to materials with interesting thermal and mechanical properties.

Currently, there is no specific documented use of this compound in molecular imprinting technologies. Molecularly imprinted polymers (MIPs) are created by polymerizing functional monomers around a template molecule. mdpi.com These materials are often used for selective recognition of target molecules. Research in this area has focused on creating MIPs for the detection of aromatic hydrocarbons. nih.govscholaris.ca While unsaturated hydrocarbons could theoretically be used as components in MIPs, the current literature does not specify the use of this compound for this purpose.

Analytical Research Applications of this compound and its Derivatives

As a distinct chemical entity, this compound and its potential derivatives are subject to various analytical research applications for identification and characterization. It is described as a useful research chemical, potentially serving as a tool in laboratories to investigate specific biological processes or as a chemical probe.

The characterization of this compound has been established through standard analytical techniques. Spectroscopic data is available for its identification, which is fundamental for any research application.

Available Spectroscopic Data for this compound

Analytical Technique Data Availability
13C NMR Spectra Available
Mass Spectrometry (GC-MS) Available
Infrared (IR) Spectra Available

Data sourced from PubChem. nih.gov

This available data is crucial for monitoring reactions where this compound is used as a reactant or formed as a product. For instance, a related compound, 2-Methyl-1-pentene, is used as an analytical reference standard for quantification in breath samples via gas chromatography, demonstrating a typical analytical application for such volatile organic compounds. sigmaaldrich.com While no such specific application is documented for this compound, its unique structure would allow for similar analytical standard development.

Reagent in Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Aromatic Compound Determination

This compound is a volatile organic compound that has been identified in various contexts, including as a product of pyrolysis. While direct and extensive research on its specific application as a reagent in Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) for the determination of aromatic compounds is not widely documented in publicly available literature, the closely related compound, 2-methyl-1-buten-3-yne, is utilized as a reagent in analytical studies for determining aroma compounds, which often include a variety of aromatic structures, using Py-GC-MS techniques. This application is particularly noted in the analysis of complex matrices such as tobacco products to identify the chemical composition of their smoke.

In the context of Py-GC-MS, a reagent like 2-methyl-1-buten-3-yne can be introduced during the analytical process to aid in the identification and quantification of specific analytes. The technique of Py-GC-MS itself is a powerful analytical method used to characterize the chemical composition of non-volatile materials. It involves heating a sample to a high temperature in an inert atmosphere, which causes the material to thermally decompose into smaller, more volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. This method is widely used for the analysis of polymeric materials, biomass, and other complex organic samples to determine their constituent components, including aromatic compounds.

The determination of aromatic compounds is a crucial aspect of many analytical studies, as these compounds can have significant impacts on the properties, toxicity, and environmental effects of various materials. For instance, the pyrolysis of biomass and waste materials can produce a range of aromatic hydrocarbons, and understanding their formation is important for optimizing conversion processes and mitigating harmful emissions.

While detailed research findings specifically outlining the use of this compound as a primary reagent are scarce, its presence as a pyrolysis product has been noted. For example, in the pyrolytic conversion of organic materials such as corn silage, this compound has been identified among the compounds in the resulting oil. This indicates its formation under thermal decomposition conditions, a process central to Py-GC-MS.

The following table summarizes the types of aromatic compounds typically identified using Py-GC-MS from various materials, a context in which a reagent like this compound or its analogs could potentially be used for enhanced detection or quantification.

Material Analyzed Aromatic Compounds Detected via Py-GC-MS
Plastic WastePhenol, Toluene, 4-ethyl-phenol, 4-ethyl-3-methylphenol
Corn SilageLow concentrations of various aromatic compounds
TobaccoA wide range of aroma compounds, including aromatic hydrocarbons

Further research is needed to fully elucidate the specific mechanisms and potential benefits of using this compound as a reagent in Py-GC-MS for the determination of aromatic compounds. However, the established use of similar compounds in this analytical technique suggests a potential application in this area.

Future Research Directions and Unexplored Avenues for 2 Methyl 1 Penten 3 Yne

Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity

Future research will undoubtedly prioritize the development of synthetic methodologies for 2-methyl-1-penten-3-yne and its derivatives that are not only efficient but also environmentally benign and highly selective. Key areas of focus will include:

Atom-Economical Approaches: Traditional syntheses often involve multiple steps and the use of stoichiometric reagents, leading to significant waste. Future strategies will likely focus on atom-economical reactions, such as palladium-catalyzed cross-coupling of internal and terminal alkynes, which can construct the enyne framework without the need for pre-functionalized starting materials. acs.orgoup.comacs.org These methods maximize the incorporation of atoms from the reactants into the final product, adhering to the principles of green chemistry. infinitabiotech.com

Photocatalysis and Electrosynthesis: The use of light and electricity as reagents offers a green alternative to conventional thermal methods. Photocatalytic approaches, including ring-closing metathesis/amination of enynes, are emerging as powerful tools for enyne transformations under mild conditions. acs.orgresearchgate.net Exploring these technologies for the synthesis of this compound could lead to more sustainable and energy-efficient processes.

Biocatalysis: The use of enzymes in synthesis offers unparalleled selectivity and operates under mild, aqueous conditions. While biocatalysis for enyne synthesis is still a nascent field, exploring enzymes like ene reductases could open up new, highly selective, and sustainable routes to chiral derivatives of this compound. illinois.edu

Continuous Flow Synthesis: Shifting from batch to continuous flow processes can offer significant advantages in terms of safety, scalability, and efficiency. nih.gov Developing a continuous-flow synthesis for this compound could enable safer handling of reactive intermediates and facilitate large-scale production.

Synthetic StrategyKey AdvantagesPotential for this compound Synthesis
Atom-Economical Cross-Coupling High efficiency, reduced waste, no pre-functionalization needed. acs.orgoup.comacs.orgDirect and efficient construction of the substituted enyne backbone.
Photocatalysis Mild reaction conditions, use of renewable energy source. acs.orgresearchgate.netGreen and selective synthesis and functionalization.
Biocatalysis High selectivity, environmentally friendly (aqueous media, mild temperatures). illinois.eduAccess to enantiomerically pure derivatives.
Continuous Flow Synthesis Improved safety, scalability, and process control. nih.govSafer and more efficient large-scale production.

Exploration of Undiscovered Catalytic Systems for this compound Transformations

The reactivity of the enyne moiety in this compound can be modulated by a variety of catalysts. Future research will focus on discovering and developing novel catalytic systems that offer enhanced reactivity, selectivity, and sustainability.

Earth-Abundant Metal Catalysis: While precious metals like palladium and ruthenium are highly effective catalysts for enyne transformations, their high cost and low abundance are significant drawbacks. researchgate.net Research into catalysts based on earth-abundant metals such as iron, acs.orgoup.comacs.orgmorressier.com manganese, acs.orggutekunstlab.com and nickel organic-chemistry.org is a critical area of future exploration. These metals offer the potential for more cost-effective and sustainable catalytic processes. For instance, iron-catalyzed cross-coupling reactions have already shown promise for the synthesis of 1,3-enynes. oup.comacs.org

Organocatalysis: The use of small organic molecules as catalysts presents a metal-free alternative for enyne functionalization. nih.gov This approach can offer unique reactivity and selectivity profiles and avoids the issues of metal contamination in the final products. Developing organocatalytic methods for asymmetric transformations of this compound is a particularly attractive avenue.

Cooperative Catalysis: Systems that employ two or more catalysts that work in concert can enable transformations that are not possible with a single catalyst. Exploring cooperative catalysis, for example combining a transition metal catalyst with a Lewis acid, could unlock novel reactivity patterns for this compound. infinitabiotech.com

Biocatalysis with Engineered Enzymes: Advances in protein engineering allow for the tailoring of enzymes with specific catalytic activities. illinois.edu The directed evolution of enzymes like "ene"-reductases could lead to highly selective biocatalysts for the transformation of this compound into valuable chiral building blocks. researchgate.net

Catalytic SystemAdvantagesPotential Transformations of this compound
Earth-Abundant Metals (Fe, Mn, Ni) Low cost, sustainable, reduced toxicity. oup.comacs.orgorganic-chemistry.orgCross-coupling, C-H functionalization, cycloisomerization. morressier.comresearchgate.net
Organocatalysis Metal-free, avoids metal contamination, unique selectivity. nih.govAsymmetric additions, cyclizations.
Cooperative Catalysis Enables challenging transformations, novel reactivity. infinitabiotech.comHydroalkynylation, difunctionalization.
Biocatalysis (Engineered Enzymes) High stereoselectivity, green reaction conditions. illinois.eduresearchgate.netAsymmetric reduction, functionalization.

Advanced Theoretical Modeling to Predict Novel Reactivity and Interactions of this compound

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. Future research will leverage advanced theoretical modeling to gain deeper insights into the behavior of this compound and to guide the discovery of new reactions and applications.

Density Functional Theory (DFT) Studies: DFT calculations can be used to elucidate reaction mechanisms, understand the origins of selectivity, and predict the feasibility of new transformations. acs.orgoup.com Applying DFT to model the reactions of this compound with various reagents and catalysts will be crucial for the rational design of new synthetic methods.

Machine Learning and Artificial Intelligence (AI): The application of machine learning algorithms to predict reaction outcomes is a rapidly growing field. acs.orgacs.orgresearchgate.netgutekunstlab.comresearchgate.net By training models on large datasets of known reactions, it may become possible to predict the products of novel reactions of this compound with high accuracy, thereby accelerating the discovery process.

In Silico Catalyst Design: Computational methods can be used to design novel catalysts with enhanced activity and selectivity for specific transformations of this compound. nih.gov This in silico approach can significantly reduce the experimental effort required to discover new and improved catalytic systems.

Modeling ApproachApplication in this compound ResearchExpected Outcomes
Density Functional Theory (DFT) Mechanistic investigation of known and novel reactions. acs.orgoup.comUnderstanding of reaction pathways, transition states, and selectivity.
Machine Learning (ML) / AI Prediction of reaction outcomes and optimization of reaction conditions. acs.orgacs.orgresearchgate.netAccelerated discovery of new reactions and improved synthetic efficiency.
In Silico Catalyst Design Design of novel metal complexes, organocatalysts, and enzyme active sites. nih.govIdentification of promising new catalysts for targeted transformations.

Expansion of this compound Applications in Emerging Chemical Technologies

The unique electronic and structural features of the enyne motif make this compound a promising building block for a variety of advanced materials and complex molecules. Future research should focus on exploring its potential in the following emerging areas:

Polymer Chemistry: Enynes are valuable monomers and reagents in polymer synthesis. acs.orgacs.orgmorressier.comnih.gov this compound could be utilized in ring-opening metathesis polymerization (ROMP) to create functional polymers with unique architectures and properties. acs.org Its conjugated system also makes it a potential candidate for the synthesis of novel conjugated polymers for applications in organic electronics. oup.com

Materials Science: The conjugated π-system of enynes is a key feature for applications in materials science. researchgate.net Derivatives of this compound could be investigated for their nonlinear optical (NLO) properties, which are important for applications in laser technology and optoelectronics. rsc.orgresearchgate.netrsc.org

Medicinal Chemistry and Natural Product Synthesis: The enyne scaffold is present in a number of biologically active natural products and pharmaceuticals. researchgate.netresearchgate.net this compound can serve as a versatile building block for the synthesis of complex molecular architectures, including various N-heterocycles like pyridines and pyrroles, which are prevalent in medicinal chemistry. nih.govnih.gov

Development of Molecular Probes and Functional Molecules: The reactivity of the enyne group allows for its facile conversion into other functional groups, making this compound a useful platform for the development of molecular probes and other functional molecules for chemical biology and diagnostics.

Emerging TechnologyPotential Role of this compoundAnticipated Impact
Polymer Chemistry Monomer in ROMP and conjugated polymer synthesis. acs.orgoup.comDevelopment of new materials with tailored properties for electronics and other applications.
Materials Science Precursor to nonlinear optical (NLO) materials. rsc.orgresearchgate.netrsc.orgCreation of advanced materials for laser technology and optical communications.
Medicinal Chemistry Building block for the synthesis of complex bioactive molecules and N-heterocycles. nih.govnih.govAccess to novel therapeutic agents and natural product analogues.
Functional Molecules Versatile scaffold for the synthesis of molecular probes and sensors.New tools for chemical biology and medical diagnostics.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-Methyl-1-penten-3-yne, and how can potential ambiguities in spectral interpretation be resolved?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify alkynyl and methyl group signals. The triple bond (C≡C) and adjacent methyl groups produce distinct splitting patterns.
  • Infrared Spectroscopy (IR) : Confirm alkyne absorption near 2100–2260 cm1^{-1} and C-H stretches for methyl groups (~2900 cm1^{-1}).
  • Mass Spectrometry (MS) : Fragment patterns help validate molecular weight (MW: 94.15 g/mol) and structural motifs.
  • Ambiguity Resolution : Compare experimental data with computational simulations (e.g., DFT) or reference libraries like NIST Chemistry WebBook .

Q. What synthetic routes are effective for this compound, and how does the choice of catalyst influence yield and purity?

  • Methodological Answer :

  • Alkyne Alkylation : React propargyl derivatives with methylating agents (e.g., CH3_3I) in the presence of Pd/Cu catalysts to enhance regioselectivity .
  • Purification : Distillation under reduced pressure (e.g., bp 37–39°C at 12 mmHg) minimizes decomposition .
  • Catalyst Impact : Palladium-copper systems reduce side reactions (e.g., over-reduction) compared to homogeneous catalysts, improving yields to >80% .

Advanced Research Questions

Q. How can contradictory data in the thermodynamic properties of this compound be addressed during experimental validation?

  • Methodological Answer :

  • Replicate Under Controlled Conditions : Standardize temperature/pressure (e.g., 25°C, 1 atm) for enthalpy measurements.
  • Cross-Validation : Compare experimental results (e.g., combustion calorimetry) with computational thermodynamics (Gaussian or DFT software) .
  • Error Analysis : Statistically assess outliers using methods like Grubbs’ test to identify systematic vs. random errors .

Q. What strategies optimize the regioselectivity in cycloaddition reactions involving this compound?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for [2+2] cycloadditions.
  • Directing Groups : Introduce electron-withdrawing substituents to bias alkyne reactivity.
  • Temperature Control : Lower temperatures (<0°C) favor kinetic over thermodynamic products .

Key Physical and Chemical Properties

Property Value Source
CAS RN 17669-40-8
Molecular Formula C6_6H8_8
Boiling Point 37–39°C (at 12 mmHg)
Density 0.916 g/cm3^3
Refractive Index 1.4124

Handling and Safety Considerations

  • Storage : Keep under inert gas (N2_2/Ar) at –20°C to prevent polymerization .
  • PPE : Use flame-resistant lab coats, nitrile gloves, and fume hoods during synthesis .

Data Contradiction Management

  • Case Study : Discrepancies in reported boiling points (e.g., 139–140°C vs. 37–39°C) may arise from measurement conditions (pressure, purity). Validate via gas chromatography (GC) with internal standards .

Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.